molecular formula C15H11Cl2N3 B1665863 4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl- CAS No. 824431-12-1

4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl-

Cat. No. B1665863
M. Wt: 304.2 g/mol
InChI Key: ANWHPGDPFVPDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AX-7396 is a protein kinase inhibitor with anti-cytomegaloviral properties.

Scientific Research Applications

Biogenic Amine Transporters Modulation

Studies have shown that certain derivatives of 4-Quinazolinamine, such as N-(diphenylmethyl)-2-phenyl-4-quinazolinamine, function as allosteric modulators of dopamine transporters. These compounds partially inhibit binding and uptake of dopamine, demonstrating potential in modulating biogenic amine transporters (Pariser et al., 2008).

Optical Absorption and Fluorescence Spectra

4-Quinazolinamine derivatives have been studied for their optical properties. For instance, 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline and its analogs demonstrated significant red shifts in optical absorption and fluorescence spectra, indicating potential applications in luminescent or electroluminescent devices (Danel et al., 2010).

Antitumor Applications

Gefitinib, a compound within the 4-anilinoquinazoline class and chemically similar to 4-Quinazolinamine, has shown promise in treating refractory solid tumors and CNS malignancies in pediatric patients. Its role as an EGFR tyrosine kinase inhibitor highlights the potential of 4-Quinazolinamine derivatives in cancer therapy (Freeman et al., 2006).

UV-Vis Spectroscopy for Drug Analysis

Compounds like AG-1478, which is structurally similar to 4-Quinazolinamine, have been analyzed using UV-Vis spectroscopy to understand their antiproliferative activity and biopharmaceutical properties. This technique assists in correlating spectral signatures with drug structures (Khattab et al., 2016).

Microbial Alkaloid Discovery

4-Methyl-2-quinazolinamine, discovered in Streptomyces of TCM plant origin, represents an example of potent alkaloids in nature. Studies focus on its antiproliferative bioactivity and biosynthesis, expanding the scope of microbial metabolites in pharmaceutical research (Vollmar et al., 2009).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-6-methylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c1-9-2-5-14-11(6-9)15(19-8-18-14)20-10-3-4-12(16)13(17)7-10/h2-8H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWHPGDPFVPDRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231742
Record name AX-7396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Quinazolinamine, N-(3,4-dichlorophenyl)-6-methyl-

CAS RN

824431-12-1
Record name AX-7396
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824431121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AX-7396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AX-7396
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZP89163WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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